1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a chlorobenzenesulfonyl group, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the Chlorobenzenesulfonyl Group: This step involves sulfonylation reactions, where the piperidine ring is reacted with chlorobenzenesulfonyl chloride under basic conditions.
Addition of the Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(4-FLUOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(4-BROMOBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-(4-CHLOROBENZENESULFONYL)-N-(2-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both chlorobenzenesulfonyl and chlorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQYFWNPDREXSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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